N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide
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Overview
Description
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide is a synthetic organic compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their wide range of biological and pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a palladium-catalyzed coupling reaction, such as the Suzuki reaction, where a pyridine derivative is coupled with an imidazole derivative.
Functionalization at the C-3 position: The imidazo[1,2-a]pyridine core is then functionalized at the C-3 position using various groups, such as aryl or alkyl groups.
Amidation reaction: The final step involves the amidation reaction, where the functionalized imidazo[1,2-a]pyridine is reacted with a suitable amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxy groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent, particularly against breast cancer cells.
Medicine: Investigated for its pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific enzymes or receptors involved in cancer cell proliferation and survival.
Pathways Involved: It may interfere with signaling pathways such as the PI3K/Akt/mTOR pathway, leading to inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Alpidem: A hypnotic drug with a similar imidazopyridine core.
Miroprofen: An analgesic with anti-inflammatory properties.
Minodronic Acid: Used for the treatment of osteoporosis.
Zolpidem: A sedative used for the treatment of insomnia.
Zolimidine: An antiulcer agent.
Uniqueness
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide is unique due to its specific functional groups and potential anticancer activity. Unlike other imidazopyridine derivatives, this compound has shown significant results in inhibiting the proliferation of breast cancer cells .
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylbutanamide |
InChI |
InChI=1S/C25H25N3O2/c1-4-21(18-8-6-5-7-9-18)25(29)27-24-23(19-10-12-20(30-3)13-11-19)26-22-16-17(2)14-15-28(22)24/h5-16,21H,4H2,1-3H3,(H,27,29) |
InChI Key |
HIULARRMKMMHIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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